molecular formula C8H8O3 B14422255 (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine

Katalognummer: B14422255
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: ZRKCTRAAAOHNBH-KNRRNNRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is a complex organic compound characterized by its unique dioxolo and oxocine ring structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxolo and oxocine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine

InChI

InChI=1S/C8H8O3/c1-2-7-8(11-6-10-7)3-5-9-4-1/h1-4H,5-6H2/b4-1-,7-2+,8-3+

InChI-Schlüssel

ZRKCTRAAAOHNBH-KNRRNNRFSA-N

Isomerische SMILES

C1/C=C/2\C(=C/C=C\O1)\OCO2

Kanonische SMILES

C1C=C2C(=CC=CO1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.